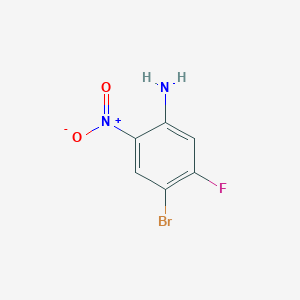

4-Bromo-5-fluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBANSCIKTQSEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619974 | |

| Record name | 4-Bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153505-36-3 | |

| Record name | 4-Bromo-5-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153505-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-fluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As an Advanced Synthetic Intermediate in Organic Chemistry

The primary significance of 4-bromo-5-fluoro-2-nitroaniline lies in its role as a highly functionalized and versatile building block in multi-step organic synthesis. Its utility is most prominently demonstrated in the industrial production of complex active pharmaceutical ingredients (APIs). The distinct electronic nature and steric environment of each substituent on the aromatic ring allow for controlled and regioselective reactions.

A pivotal application of this compound is as a key intermediate in the synthesis of Tezacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. google.com Chinese patents CN110627655A and CN113121358A describe detailed synthetic routes to Tezacaftor that rely on this compound. google.comgoogle.com These processes highlight the compound's value in constructing intricate heterocyclic systems. The synthetic strategy often involves the initial protection of the amino group, followed by a nitration reaction to introduce the nitro group at the desired position. google.com Subsequently, the bromine atom can be utilized in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to build molecular complexity. Finally, the nitro group can be reduced to an amine, which can then be further functionalized.

The reactivity of this compound is a direct consequence of its substitution pattern. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine and fluorine atoms also contribute to the electronic properties of the ring and can serve as handles for various chemical transformations. This multi-functional nature allows for a programmed sequence of reactions, where each functional group can be addressed selectively, a hallmark of an advanced synthetic intermediate.

Contextualization Within Halogenated Nitroaniline Derivatives in Scientific Literature

4-Bromo-5-fluoro-2-nitroaniline belongs to the broader class of halogenated nitroanilines, which are widely recognized for their importance as intermediates in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals. guidechem.com The introduction of halogen atoms into the aniline (B41778) framework can significantly modify the physicochemical properties of the resulting compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The scientific literature contains numerous examples of halogenated nitroanilines serving as precursors to a wide array of complex molecules. For instance, related compounds like 4-bromo-2-nitroaniline (B116644) are used in the synthesis of various heterocyclic compounds and as building blocks for enzyme inhibitors. guidechem.com The presence of both a halogen and a nitro group on the aniline ring provides a versatile platform for a variety of chemical transformations. The nitro group can be readily reduced to an amino group, which can then participate in amide bond formation or be converted into a diazonium salt for further reactions. The halogen atom, typically bromine or chlorine, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in transition metal-catalyzed cross-coupling reactions. guidechem.com

The inclusion of a fluorine atom, as seen in this compound, is a common strategy in modern medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. nih.gov Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's electronic properties and conformation without adding significant steric bulk. Therefore, the study of halogenated nitroanilines, including di- and tri-substituted derivatives, remains an active area of research, driven by the continuous search for new and improved bioactive molecules.

Current Research Landscape and Knowledge Gaps Pertaining to 4 Bromo 5 Fluoro 2 Nitroaniline

Electronic and Steric Influences of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a consequence of the combined electronic and steric effects of its substituents. The nitro group (-NO2) at the 2-position and the bromine atom at the 4-position are both electron-withdrawing groups, which deactivate the ring towards electrophilic attack and reduce the rate of nucleophilic aromatic substitution (SNAr) reactions. Conversely, the fluorine atom at the 5-position, while also electron-withdrawing through its inductive effect, can enhance para-directed metal-catalyzed couplings. The amino group (-NH2) is a strong activating group, directing electrophiles to the ortho and para positions.

Sterically, the nitro group at the 2-position creates significant hindrance, which can influence the regioselectivity of incoming reagents, often favoring reactions at less hindered positions. The relative positions of the substituents are also crucial. For instance, the fluorine atom at the 5-position (meta to the bromine) results in less steric clash compared to isomers where substituents are in closer proximity, thereby enhancing reactivity in certain coupling reactions.

Types of Chemical Transformations

Nitro Group Reduction Pathways and Resulting Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, a pivotal transformation that significantly alters the electronic properties of the aromatic ring. This reduction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up new avenues for subsequent functionalization.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred for substrates containing aromatic halogens to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for nitro group reduction. masterorganicchemistry.com

Tin(II) Chloride (SnCl2): This reagent offers a milder alternative for reducing nitro groups and can be used in the presence of other reducible functional groups. masterorganicchemistry.comcommonorganicchemistry.com

Sodium Sulfide (Na2S): This reagent is useful when hydrogenation or acidic conditions are not compatible with other functional groups on the molecule. commonorganicchemistry.com

The product of this reduction is 4-bromo-5-fluoro-1,2-phenylenediamine, a valuable intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Scope

While the electron-withdrawing nitro and halogen groups generally deactivate the ring towards SNAr, these reactions can still occur under specific conditions, particularly with highly activated substrates or strong nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles. The position of the nitro group ortho to the fluorine atom further activates it towards nucleophilic attack.

The general mechanism for SNAr involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The scope of nucleophiles that can participate in SNAr reactions with this compound and its derivatives includes amines, alkoxides, and thiols. For example, derivatives of this compound have been used in the synthesis of benzimidazole (B57391) derivatives through the substitution of a chloro or fluoro group with a piperazine (B1678402) moiety. nih.gov

Electrophilic Aromatic Substitution: Directing Effects and Selectivity

Electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the existing substituents. total-synthesis.com The amino group is a powerful ortho-, para-director and a strong activator. masterorganicchemistry.com The bromine and fluorine atoms are ortho-, para-directors but are deactivating. The nitro group is a strong deactivator and a meta-director.

The interplay of these directing effects determines the position of the incoming electrophile. The strong activating effect of the amino group will dominate, directing the electrophile primarily to the position ortho to it (position 6), which is also para to the bromine atom. However, steric hindrance from the adjacent nitro group at position 2 could influence the regioselectivity.

Common EAS reactions include:

Nitration: Introduction of another nitro group using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) using a molecular halogen and a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

To control the regioselectivity and prevent multiple substitutions, the highly activating amino group is often protected as an amide before carrying out the electrophilic substitution. masterorganicchemistry.com

Oxidation Reactions Involving the Amino and Nitro Groups

The amino and nitro groups of this compound can undergo oxidation reactions, although these are generally less common than the other transformations discussed. The amino group can be oxidized to form nitroso or nitro compounds. Strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be used for these transformations. The nitro group itself is already in a high oxidation state and is not typically oxidized further.

Cross-Coupling Reactions Involving the Halogen Substituents

The bromine and fluorine atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom is particularly well-suited for these reactions.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a versatile method for forming new C-C bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form a C-C triple bond.

The fluorine atom is generally less reactive in these cross-coupling reactions compared to the bromine atom. However, under specific conditions, it can also participate in such transformations. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. For instance, in the synthesis of certain benzimidazole derivatives, the bromo-substituted position has been successfully functionalized using Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is highly dependent on the nature and position of the substituents on the aromatic ring. In this compound, the bromine atom is the primary site for oxidative addition to a palladium(0) catalyst.

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prominent example. While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar compounds. For instance, the Sonogashira coupling of 4-nitrobromobenzene with various terminal acetylenes proceeds under palladium catalysis, indicating that the strong electron-withdrawing nitro group does not inhibit the reaction. In fact, electron-withdrawing groups can sometimes enhance the rate of oxidative addition.

The general mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle includes oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A representative, albeit generalized, set of conditions for a Sonogashira coupling reaction involving a bromo-nitro-aromatic compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Room Temperature to 60 °C |

Other Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Sonogashira coupling, this compound is a potential substrate for a variety of other metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. Studies on 4-bromoaniline (B143363) and 4-bromonitrobenzene have shown that both electron-donating (amino) and electron-withdrawing (nitro) groups are tolerated in Suzuki reactions. The presence of the nitro group in 4-bromonitrobenzene has been shown to result in high turnover frequencies. researchgate.net This suggests that this compound would be a viable substrate for Suzuki coupling.

The Heck reaction , which couples an aryl halide with an alkene, is another important palladium-catalyzed transformation. The success of this reaction is also influenced by the electronic nature of the substituents on the aryl halide.

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. This reaction is crucial for the synthesis of a wide array of aniline (B41778) derivatives. The reaction of aryl bromides with primary amines is well-established, and studies have shown that electron-withdrawing groups on the aryl halide can influence the reaction outcome. beilstein-journals.org Given the presence of the amino group, intramolecular reactions or polymerization could be potential side reactions under certain conditions, necessitating careful optimization of reaction parameters.

The following table summarizes typical catalysts and ligands used in these reactions for related bromo-nitro aromatic compounds.

| Reaction | Palladium Catalyst/Precursor | Ligand | Base |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2, Pd2(dba)3 | PPh3, Buchwald-type phosphines (e.g., SPhos, XPhos) | K2CO3, K3PO4, Cs2CO3 |

| Heck | Pd(OAc)2, Pd/C | PPh3, P(o-tol)3 | Et3N, K2CO3 |

| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | BINAP, Xantphos, Buchwald-type phosphines | NaOt-Bu, K3PO4, Cs2CO3 |

Intramolecular Cyclization Reactions and Heterocyclic Scaffold Construction

The structure of this compound, with ortho-positioned amino and nitro groups, makes it a valuable precursor for the synthesis of various heterocyclic scaffolds, most notably benzimidazoles and quinoxalines, following reduction of the nitro group.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). The required o-phenylenediamine, 4-bromo-5-fluoro-1,2-diaminobenzene, can be readily prepared by the selective reduction of the nitro group in this compound. nih.gov This reduction can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. Once the diamine is formed, it can be cyclized with a suitable one-carbon synthon. For example, reaction with formic acid would yield a 5-bromo-6-fluorobenzimidazole.

Similarly, quinoxalines can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. chim.itresearchgate.netsapub.orgorganic-chemistry.orgnih.gov The o-phenylenediamine derived from this compound can be reacted with compounds like glyoxal (B1671930) or benzil (B1666583) to afford the corresponding 6-bromo-7-fluoroquinoxaline (B1529640) derivatives.

These intramolecular cyclization strategies provide a versatile route to a range of substituted heterocyclic compounds, where the bromine and fluorine atoms on the benzimidazole or quinoxaline (B1680401) core can be further functionalized.

Comparative Reactivity Analysis with Isomeric and Structurally Related Halogenated Nitroanilines

The reactivity of halogenated nitroanilines is significantly influenced by the relative positions of the halogen, nitro, and amino groups. A comparative analysis of this compound with its isomers, such as 2-bromo-5-fluoro-4-nitroaniline and 5-bromo-4-fluoro-2-nitroaniline, reveals important structure-reactivity relationships.

In palladium-catalyzed coupling reactions, the electronic environment around the carbon-bromine bond is a key determinant of reactivity.

Electronic Effects: The nitro group is a strong electron-withdrawing group, while the amino group is a strong electron-donating group. The fluorine atom exerts a strong inductive electron-withdrawing effect and a weaker mesomeric electron-donating effect. The position of these groups relative to the bromine atom modulates the polarization of the C-Br bond and its susceptibility to oxidative addition. In this compound, the nitro group is ortho to the amino group and meta to the bromine. The fluorine is para to the amino group and meta to the bromine.

Steric Hindrance: The proximity of substituents to the bromine atom can sterically hinder the approach of the palladium catalyst, thereby reducing the reaction rate. In this compound, the position 4-bromo is flanked by a fluorine at position 5 and a hydrogen at position 3, which is relatively unhindered. In contrast, an isomer like 2-bromo-5-fluoro-4-nitroaniline has the bromine at a more sterically congested position, ortho to the amino group.

A kinetic study on the Suzuki reaction of various brominated anilines and nitrobenzenes showed that electron-withdrawing groups generally accelerate the reaction, while electron-donating groups can slow it down. Specifically, 4-bromonitrobenzene reacted faster than 4-bromoaniline. researchgate.net This suggests that the electronic effects of the nitro and fluoro groups in this compound would likely lead to a higher reactivity in Suzuki coupling compared to an analogue lacking these electron-withdrawing groups.

The table below provides a qualitative comparison of the expected reactivity of this compound with some of its isomers in palladium-catalyzed coupling reactions, based on general principles of electronic and steric effects.

| Compound | Expected Relative Reactivity in Pd-Coupling | Key Factors |

|---|---|---|

| This compound | High | Strong electron-withdrawing effects from nitro and fluoro groups activating the C-Br bond; relatively low steric hindrance around the bromine. |

| 2-Bromo-5-fluoro-4-nitroaniline | Moderate to High | Strong electron-withdrawing effects; potential for increased steric hindrance due to the ortho-amino group. |

| 5-Bromo-4-fluoro-2-nitroaniline | High | Strong electron-withdrawing effects; bromine is meta to the nitro group, potentially leading to slightly different electronic activation compared to the 4-bromo isomer. |

Applications of 4 Bromo 5 Fluoro 2 Nitroaniline and Its Derivatives in Advanced Chemical Fields

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

4-Bromo-5-fluoro-2-nitroaniline is a halogenated aromatic amine recognized in organic synthesis as a valuable intermediate and building block. crysdotllc.comcymitquimica.com Its utility stems from the presence of multiple reactive sites—an amine group, a nitro group, and bromo- and fluoro-substituents on the aromatic ring—which allow for a variety of chemical transformations. This polysubstituted pattern makes it a suitable starting material for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and for creating combinatorial libraries for medicinal chemistry research. crysdotllc.com

The strategic placement of the functional groups allows for regioselective reactions. The nitro group can be reduced to a primary amine, the bromine atom can participate in cross-coupling reactions, and the amine group can undergo condensation or acylation reactions. A key application demonstrating its role as a building block is in the synthesis of substituted quinazolines. For instance, this compound can be reacted to form N-aryl quinazoline (B50416) diamine derivatives, which are complex heterocyclic systems of significant interest in pharmaceutical research. nih.gov This transformation highlights the compound's function as a scaffold upon which more elaborate molecular structures can be built.

Contributions to Pharmaceutical and Medicinal Chemistry Research

The primary contribution of this compound in the pharmaceutical and medicinal chemistry landscape is its role as a precursor for compounds with potential therapeutic activity, most notably in the area of oncology.

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is classified as a building block for the synthesis of pharmaceutical compounds. cymitquimica.comlookchem.com While it is offered by chemical suppliers for this purpose, its direct incorporation into specific, publicly disclosed, commercially available Active Pharmaceutical Ingredients (APIs) is not widely documented in readily accessible literature. Its value is primarily realized one step back in the discovery and development pipeline, where it serves as a key intermediate for creating novel molecular entities that are then evaluated for therapeutic potential.

Design and Development of Novel Drug Candidates Targeting Specific Biological Pathways

The development of novel drug candidates often relies on the synthesis of compound libraries based on a privileged scaffold known to interact with specific biological targets. This compound serves as a key intermediate in the synthesis of N4-(3-bromophenyl)quinazoline-4,6-diamine derivatives, which are being investigated for their potential as antitumor drugs. nih.gov Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known to function as kinase inhibitors. nih.gov By targeting enzymes like Epidermal Growth Factor Receptor (EGFR), these compounds can interfere with signaling pathways that are critical for tumor cell proliferation and survival. The synthesis of these quinazoline-based structures from this compound is therefore a direct application in the design of new drug candidates targeting these crucial cancer-related pathways. nih.govnih.gov

Strategic Derivatization for Modulating Biological Activity

Strategic derivatization involves chemically modifying a starting molecule to produce a new compound with enhanced or modulated biological activity. The conversion of this compound into a quinazoline derivative is a prime example of this strategy. nih.gov This multi-step synthesis transforms the simple aniline (B41778) building block into a rigid, heterocyclic quinazoline system, which is a scaffold known for its ability to fit into the ATP-binding pocket of various kinases. nih.gov

The initial amine and nitro groups of the parent molecule are crucial for this transformation. A plausible synthetic route involves the reduction of the nitro group to form a diamine, followed by cyclization with an appropriate reagent to construct the pyrimidine (B1678525) ring of the quinazoline core. Further reaction of the resulting intermediate yields the final quinazoline diamine derivative. This process fundamentally alters the molecule's shape, polarity, and hydrogen bonding capabilities, thereby creating a new chemical entity designed for specific biological interactions.

Applications in Anti-Cancer Agent Development and Evaluation

The most significant documented application of this compound in medicinal chemistry is in the development of potential anti-cancer agents. nih.gov Research into new cytotoxic agents has led to the design and synthesis of a wide array of quinazoline-based molecules due to their proven anti-proliferative activities. nih.gov

The intermediate, N4-(3-bromophenyl)quinazoline-4,6-diamine, synthesized from this compound, is explicitly identified as a key intermediate in synthetic investigations of antitumor drugs. nih.gov The resulting derivatives are evaluated for their ability to inhibit the growth of cancer cell lines. For example, various 6-bromoquinazoline (B49647) derivatives have been synthesized and tested against cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer), with some compounds showing significant cytotoxic potency. nih.gov The development of such compounds from this compound places it squarely in the research pipeline for novel anti-cancer therapeutics.

Below is a representative synthesis for a related quinazoline intermediate, demonstrating the type of transformation the title compound undergoes.

| Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Anthranilic acid | N-bromosuccinimide (NBS), Acetonitrile, Room Temperature | 5-Bromoanthranilic acid | 61.85% |

| 5-Bromoanthranilic acid, Phenyl isothiocyanate | Triethylamine, Ethanol, Reflux | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 83.2% |

This table illustrates a general synthesis of a bromo-quinazoline derivative, adapted from a described procedure. nih.gov The specific synthesis of N6-(4-bromo-5-fluoro-2-nitrophenyl)quinazoline-4,6-diamine would follow a different, multi-step pathway starting from this compound.

Potential in Antimicrobial, Anti-inflammatory, and Antiviral Compound Discovery

While the broader class of halogenated nitroanilines and quinazoline derivatives has been explored for a wide range of biological activities, including antimicrobial and anti-inflammatory effects, there is currently limited specific information in the peer-reviewed scientific literature detailing the evaluation or application of this compound or its direct derivatives for antimicrobial, anti-inflammatory, or antiviral purposes. nih.gov The primary research focus for this specific compound remains in the area of oncology. nih.gov

Exploration in HIV Drug Discovery Programs

While direct application of this compound as an antiretroviral agent has not been documented, its true value lies in its role as a precursor to heterocyclic scaffolds that are central to HIV research. The chemical reduction of the nitro group in this compound yields 4-bromo-5-fluorobenzene-1,2-diamine (B135146). This resulting diamine is a key intermediate for synthesizing classes of compounds, such as benzimidazoles and quinoxalines, which have demonstrated significant antiviral activities.

Benzimidazole (B57391) derivatives, for instance, are a well-established class of compounds with a broad spectrum of biological activities, including antiviral efficacy. Certain substituted benzimidazoles have been shown to possess anti-HIV properties. google.com Similarly, quinoxaline (B1680401) derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase and viral replication in cell cultures. nih.gov The synthesis of these crucial heterocyclic systems often involves the condensation of an o-phenylenediamine (B120857) with various reagents. nih.govnih.govorganic-chemistry.orgchim.itsapub.org Therefore, this compound serves as a vital starting material for generating the core diamine structure needed to explore new fluorinated and brominated benzimidazoles and quinoxalines as potential HIV therapeutic agents. nih.gov

Utility in Agrochemical Research and Development of Crop Protection Agents

In the field of agrochemicals, this compound and its derivatives are valuable for creating novel crop protection agents. The presence of halogen and nitro groups on the aniline frame is a common feature in many active agrochemical compounds. Derivatives such as quinoxalines, which can be synthesized from this nitroaniline, are not only explored for medicinal purposes but also for their use as fungicides and herbicides. longdom.org

The development of new herbicides is a significant area of research. For example, derivatives of 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea have been studied for their herbicidal effects. chemicalbook.com The structural motif of a substituted fluoroaniline (B8554772) is key to this class of compounds, highlighting the potential of this compound as a starting block for new herbicidal agents. By modifying the amine group to form thioureas or by using the corresponding diamine to build heterocyclic structures, chemists can generate libraries of novel compounds for screening as potential herbicides and fungicides.

Applications in Materials Science and Functional Materials Design

The reactivity of this compound makes it a valuable component in the design of advanced materials with specialized optical and structural properties.

This compound is a key precursor for the synthesis of organic dyes and fluorescent materials. Aromatic nitroanilines are classical starting materials for producing azo dyes. This process involves the diazotization of the primary amine group, followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or another aniline. unb.canih.govnih.govresearchgate.netijirset.com The resulting azo compounds containing the bromo-fluoro-nitro-phenyl moiety would possess unique colors and electronic properties, making them suitable for applications in textiles, printing, and as functional dyes.

Furthermore, heterocyclic derivatives like quinoxalines are known to be used as electroluminescent materials and fluorescent dying agents. nih.govlongdom.org The synthesis of these quinoxalines from the diamine derivative of this compound allows for the incorporation of the specific halogen substituents, which can tune the optical and electronic properties of the final material for applications in optoelectronic devices. An isomer, 5-Bromo-2-fluoro-4-nitroaniline, is noted as an intermediate in the development of fluorescent materials such as asymmetric spirosilabifluorene derivatives.

The bifunctional nature of the derivatives of this compound makes them suitable monomers for producing specialized polymers. After the reduction of the nitro group to a second amine, the resulting 4-bromo-5-fluorobenzene-1,2-diamine can act as a monomer in polycondensation reactions. When reacted with di-acid chlorides or dicarboxylic acids, it can form high-performance polyamides.

The incorporation of the bromine and fluorine atoms into the polymer backbone can impart desirable properties such as flame retardancy, thermal stability, and modified solubility. These polyamides could find use as advanced coatings or engineering plastics where high performance under demanding conditions is required.

One of the most significant applications of this compound is its use in synthesizing complex heterocyclic scaffolds. As previously mentioned, the reduction of the nitro group provides 4-bromo-5-fluorobenzene-1,2-diamine sigmaaldrich.comscbt.combldpharm.comavantorsciences.com, a versatile intermediate.

This diamine can undergo condensation with 1,2-dicarbonyl compounds to form substituted quinoxalines. nih.govsapub.org This reaction is a cornerstone for building a diverse range of quinoxaline derivatives, where the properties are tuned by the choice of the dicarbonyl compound.

Alternatively, reaction of the diamine with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole ring system. organic-chemistry.orgnih.govnih.govslideshare.net These heterocyclic scaffolds are not only important in medicine and agrochemicals but also in materials science as building blocks for anion receptors and other functional materials. longdom.org

| Starting Material | Key Intermediate | Reactant | Resulting Scaffold | Potential Application Area |

|---|---|---|---|---|

| This compound | 4-bromo-5-fluorobenzene-1,2-diamine | 1,2-Dicarbonyl Compound (e.g., glyoxal) | Quinoxaline | Antivirals, Agrochemicals, Fluorescent Materials |

| This compound | 4-bromo-5-fluorobenzene-1,2-diamine | Aldehyde or Carboxylic Acid | Benzimidazole | Antivirals (including HIV), Functional Materials |

Biological Research Applications: Probes for Mechanistic Studies

The unique electronic and chemical properties of this compound and its derivatives make them candidates for use as biological probes. Fluorescent probes are essential tools in cell biology for imaging and tracking cellular processes. nih.govnih.govyoutube.com

A probe can be designed based on the reactivity of the nitro group. For example, a derivative could be synthesized that is initially non-fluorescent or fluoresces at a specific wavelength. Upon enzymatic reduction of the nitro group within a cell—a reaction that can be indicative of a hypoxic environment or the activity of specific nitroreductase enzymes—the resulting amino compound could exhibit a strong "turn-on" fluorescence or a significant shift in its emission spectrum. This change in optical properties allows for the real-time monitoring of specific biological activities. A related isomer is noted for its use in studying enzyme mechanisms and in biochemical assays. This principle can be extended to this compound derivatives for developing new probes for mechanistic studies in biological systems.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₆H₄BrFN₂O₂ | 235.01 | 153505-36-3 |

| 4-bromo-5-fluorobenzene-1,2-diamine | C₆H₆BrFN₂ | 205.03 | 153505-37-4 |

Elucidation of Enzyme Mechanisms and Biochemical Processes

Derivatives synthesized from this compound have been instrumental in the development of molecules that target specific enzymes, thereby helping to elucidate their roles in various biochemical pathways. The compound acts as a critical starting material for constructing enzyme inhibitors and activators, which are essential tools for studying enzyme function.

One notable application is in the synthesis of benzimidazole derivatives that function as glucokinase activators. google.com Glucokinase is a pivotal enzyme in glycolysis, primarily found in the liver and pancreatic β-cells, where it controls the rate-limiting step of glucose metabolism. google.com By using this compound as a precursor, chemists can assemble complex heterocyclic structures capable of modulating glucokinase activity. These resulting molecules serve as chemical probes to study glucose sensing and signaling pathways, contributing to a deeper understanding of metabolic diseases.

Furthermore, this compound is a key intermediate in the preparation of potent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in certain types of cancer. googleapis.com The synthesis involves multi-step processes where the aniline derivative is transformed into a bicyclic heterocyclic core structure. googleapis.comgoogleapis.com These resulting inhibitor molecules are used in research to probe the function of FGFR4 in cell proliferation and to validate it as a therapeutic target in oncology. googleapis.com

Investigation of Compound Interactions with Molecular Targets

The investigation of how chemical compounds interact with specific molecular targets is a cornerstone of drug discovery and chemical biology. This compound serves as a foundational scaffold for building molecules tailored to bind with high affinity and specificity to various biological targets, including protein kinases, ion channels, and DNA repair enzymes.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: A significant application of this compound is in the synthesis of selective FGFR4 inhibitors for potential use in treating diseases mediated by this kinase, such as hepatocellular carcinoma. googleapis.comgoogleapis.com In a patented synthesis, the compound is used to create bicyclic heterocyclic derivatives that exhibit potent and selective inhibition of FGFR4 over other kinases like FGFR1. googleapis.com The resulting data on the half-maximal inhibitory concentration (IC50) of these derivatives demonstrates their high affinity for the target, providing valuable structure-activity relationship (SAR) insights for designing more effective therapeutic agents. googleapis.com

Table 1: Inhibitory Activity of FGFR4 Inhibitor Derivatives Synthesized from this compound Intermediates

| Compound ID | FGFR1 IC50 (nM) | FGFR4 IC50 (nM) | Selectivity (FGFR4/FGFR1) |

|---|---|---|---|

| Compound 1 | 3658.94 | 8.57 | 426-fold |

| Compound 5 | 6 | 0.3 | 20-fold |

Data sourced from patent literature describing bicyclic heterocycle FGFR4 inhibitors. googleapis.com

Sodium Channel Modulators: In the field of neuroscience, derivatives of this compound are used to create modulators of voltage-gated sodium channels, such as Nav1.8. These channels are crucial for the transmission of pain signals. google.com A patented process describes using this compound in a palladium-catalyzed Suzuki coupling reaction to form a key biphenyl (B1667301) intermediate. This intermediate is then further elaborated into benzimidazole derivatives that act as sodium channel modulators, providing tools to study pain pathways and develop new analgesics. google.com

PARP and Tubulin Inhibitors: The compound is also a precursor for synthesizing dual-target inhibitors for cancer therapy. One synthetic route employs this compound to prepare phthalazine (B143731) derivatives designed to inhibit poly(ADP-ribose) polymerase (PARP), a key DNA repair enzyme, and tubulin, a critical component of the cell cytoskeleton. cymitquimica.com These dual-action molecules are investigated for their potential to overcome drug resistance and provide enhanced anti-cancer efficacy. cymitquimica.com

Reagent in Advanced Analytical Chemistry Methodologies

While this compound is a staple building block in synthetic organic chemistry, its application as a specialized reagent in advanced analytical methodologies is not widely documented in prominent research literature. Commercial suppliers list it as a chemical reagent, and its derivatives are sometimes referred to as analytical standards. sigmaaldrich.com However, specific examples of its use as a derivatizing agent to enhance detection in chromatographic techniques like HPLC, or as a component in the development of chemical sensors, are not readily found in published studies. Its primary documented utility remains in the synthesis of target molecules for biological and medicinal research rather than as a tool for analytical detection or separation.

Application in the Synthesis of Specialty Dyes and Pigments

The chromophoric nature of nitroaniline compounds suggests a potential application for this compound as a precursor in the synthesis of specialty dyes and pigments. The presence of the nitro group and the potential for diazotization of the amino group are classic features for creating azo dyes. Some chemical suppliers categorize the compound in product families that include dyes and organic pigments. However, a review of scientific and patent literature does not reveal specific, named examples of specialty dyes or pigments being synthesized from this compound. Detailed research findings on the tinctorial properties, fastness, or specific applications of any such derived colorants are not publicly available. Therefore, while its structural motifs are conducive to colorant synthesis, its practical application in this field is not well-established in the available literature.

Structure Activity Relationship Sar Studies of 4 Bromo 5 Fluoro 2 Nitroaniline Analogues

Impact of Halogen Substituents on Molecular Interactions and Activity Profiles

Role of Bromine in Enhancing Lipophilicity and Facilitating Halogen Bonding

The bromine atom, a large and polarizable halogen, significantly contributes to the lipophilicity of the molecule. nih.gov An increase in lipophilicity, often measured as the logarithm of the partition coefficient (logP), can enhance a compound's ability to cross biological membranes, a critical factor for its bioavailability and efficacy. Generally, the addition of larger halogens like bromine and iodine increases the size and polarizability of a molecule, leading to stronger London dispersion forces and consequently, greater lipophilicity. usc.edu

Beyond its impact on lipophilicity, the bromine atom is a capable participant in halogen bonding. This non-covalent interaction involves the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule, such as an oxygen or nitrogen atom in a biological receptor. mdpi.com The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.com This directional bonding can play a significant role in the specific recognition and binding of the molecule to its target, thereby influencing its biological activity. In some cases, the structural influence of the halogen atom increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole. nih.gov

Influence of Fluorine on Electronic Properties and Receptor Binding Affinity

Furthermore, the substitution of hydrogen with fluorine can have a dramatic effect on the strength of halogen bonds involving other halogen atoms on the same ring. nih.gov Studies have shown that fluorine substitution on a halobenzene can markedly increase the positive character of the σ-hole on a neighboring bromine or iodine atom, leading to significantly stronger halogen bonds—in some cases, up to 100% stronger. nih.govnih.gov This tunability of halogen bond strength through fluorine substitution is a powerful tool in rational drug design. However, the introduction of fluorine does not always lead to enhanced activity. In some instances, the substitution of fluorine can have a detrimental effect on receptor binding affinity, highlighting the complex and context-dependent nature of its influence.

Significance of Nitro Group Position and Modifications on Compound Efficacy

The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences the chemical and biological properties of the aromatic ring. Its position on the aniline (B41778) scaffold is a critical determinant of the compound's reactivity and efficacy. In many biologically active nitro compounds, the activity is presumed to be due to the transformation of the nitro group itself into an active mutagenic species by enzyme systems. frontiersin.org

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. rjeid.com When the nitro group is at the 2-position, as in 4-Bromo-5-fluoro-2-nitroaniline, it exerts a strong influence on the ortho and para positions relative to itself. The specific placement of the nitro group can affect the molecule's polarity and its ability to interact with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. rjeid.com

Studies on various nitroaromatic compounds have shown that the position of the nitro group is crucial for biological activity. For instance, in some series of compounds, the presence of nitro groups at the C2 and C4 positions has been found to enhance antibacterial activity. rjeid.com Modifications to the nitro group, such as its reduction to an amino group, can dramatically alter the compound's properties, often leading to a completely different biological activity profile. This highlights the importance of the nitro group not just for its electronic effects but also as a potential site for metabolic activation or derivatization.

Systematic Derivatization Strategies for Optimized Biological and Chemical Properties

To fine-tune the properties of this compound and its analogues for specific applications, chemists employ systematic derivatization strategies. These involve making targeted modifications to different parts of the molecule to enhance desired characteristics like activity, selectivity, solubility, and reactivity.

Modifications to the Amino Group for Altered Reactivity and Solubility

The amino (-NH2) group is a key functional group that can be readily modified to alter the compound's properties. Acylation of the amino group to form an amide is a common strategy. This can protect the amino group during other synthetic steps and can also influence the compound's solubility and ability to form hydrogen bonds.

For instance, the synthesis of various amide derivatives of related aniline compounds has been a successful strategy in developing potent and selective receptor antagonists. mdpi.com The nature of the acyl group introduced can be varied to modulate lipophilicity and steric bulk, thereby influencing how the molecule fits into a receptor's binding pocket. Furthermore, derivatization of the amino group can be used to attach linker molecules for conjugation to other chemical entities or to improve analytical detection.

Exploration of Substitutions on the Aromatic Ring for Enhanced Selectivity

Altering the substitution pattern on the aromatic ring is a powerful strategy for enhancing the selectivity of a compound for its intended biological target. Replacing the existing bromine or fluorine atoms with other halogens or different functional groups can lead to significant changes in the molecule's size, shape, and electronic distribution.

For example, in the development of kinase inhibitors, a class of drugs that often target the ATP-binding site of enzymes, the substitution pattern on the aromatic ring is critical for achieving selectivity. studycorgi.com Even subtle changes, such as moving a substituent from one position to another, can dramatically alter the binding affinity and selectivity profile of a compound. Structure-activity relationship studies on various kinase inhibitors have shown that specific substitutions on the aniline ring are crucial for potent and selective inhibition. By systematically exploring these substitutions, researchers can optimize the compound's interaction with the target protein while minimizing off-target effects.

Below is a table of related nitroaniline compounds and their reported biological activities, illustrating the principles discussed.

| Compound Name | Structure | Biological Target/Activity | Reported Value (e.g., MIC, IC50) |

| N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | Antitubercular (M. tuberculosis H37Rv) | 16 µg/mL | |

| 2-Nitroaniline | Aquatic Toxicity (Daphnia magna) | EC50: 8.3 mg/L | |

| 4-Nitroaniline | Aquatic Toxicity (Daphnia magna) | Not specified | |

| 3-Nitroaniline | General Precursor | Not applicable |

This table is generated based on available data for structurally related compounds and is for illustrative purposes. The biological activities and reported values are specific to the cited studies and may not be directly comparable.

Comparative SAR with Isomeric and Homologous Nitroaniline Derivatives

The structure-activity relationship (SAR) of nitroaniline derivatives is a critical area of research in medicinal chemistry, as the precise positioning of substituents on the aniline ring can profoundly influence the compound's biological activity. This section provides a comparative analysis of this compound with its isomeric and homologous counterparts, exploring how subtle changes in molecular structure affect their physicochemical properties and potential biological interactions.

A comparative study of the isomers 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline provides insight into the impact of substituent placement. researchgate.net Density Functional Theory (DFT) and Hartree-Fock (HF) calculations revealed differences in their electronic and molecular properties. For instance, the calculated dipole moment for 5-nitro-2-fluoroaniline was approximately 4.53 D (DFT), whereas for 2-nitro-5-fluoroaniline, it was about 3.66 D (DFT). researchgate.net This difference in polarity can influence the molecule's solubility and ability to cross cell membranes. Furthermore, molecular docking simulations with inducible Nitric Oxide Synthase (iNOS) showed binding affinities of -5.6 kcal/mol for 5-nitro-2-fluoroaniline and -5.3 kcal/mol for 2-nitro-5-fluoroaniline, suggesting that the isomeric form influences its potential as an enzyme inhibitor. researchgate.net

The position of the nitro group is a key determinant of a compound's chemical reactivity. For example, in 5-Bromo-2-fluoro-4-nitroaniline , the nitro group at position 4 strongly deactivates the aromatic ring, directing electrophilic substitution to the meta positions. In contrast, its isomer, 5-Bromo-4-fluoro-2-nitroaniline , with the nitro group at the ortho position, exhibits different ortho/para-directing effects, which in turn alters its reactivity in reactions like nucleophilic aromatic substitution. This difference in reactivity can have significant implications for the molecule's metabolic fate and its interaction with target biomolecules.

The presence and nature of halogen atoms also play a crucial role in the biological activity of nitroanilines. Halogenation can affect the lipophilicity and the ability of the compound to form halogen bonds, which can influence binding affinity to biological targets. For instance, the substitution of a fluorine atom for a hydrogen atom in bromo-nitroanilines can lead to changes in physical properties such as melting point. The non-fluorinated analogue 2-bromo-5-nitroaniline has a melting point of 137–141°C, while the introduction of fluorine is noted to lower the melting point due to reduced molecular symmetry.

Furthermore, the position of the nitro group can impact solubility. 2-Bromo-5-fluoro-4-nitroaniline (B1526599) , with its nitro group at position 4, demonstrates improved solubility in polar aprotic solvents like dimethylformamide (DMF) when compared to isomers where the nitro group is in a more sterically hindered position, such as at position 6.

A study on the mutagenic activity of various nitroanilines in the Ames test revealed that the position of the nitro group is critical. Compounds with a nitro group in the meta or para position relative to the amino group were generally found to be mutagenic, whereas ortho-derivatives were non-mutagenic. nih.gov Specifically, 4-nitroaniline required metabolic activation to show mutagenic effects, while 2-nitroaniline was negative in the tested strains. nih.gov This highlights the profound impact of isomeric substitution patterns on the toxicological profile of these compounds.

Interactive Data Table: Physicochemical and Biological Properties of Isomeric Nitroanilines

| Compound Name | Molecular Formula | Calculated Dipole Moment (D) | iNOS Binding Affinity (kcal/mol) | Key Reactivity/Property Difference |

| 5-nitro-2-fluoroaniline | C6H5FN2O2 | ~4.53 (DFT) | -5.6 | Higher dipole moment than its 2-nitro isomer. researchgate.net |

| 2-nitro-5-fluoroaniline | C6H5FN2O2 | ~3.66 (DFT) | -5.3 | Lower dipole moment than its 5-nitro isomer. researchgate.net |

| 5-Bromo-2-fluoro-4-nitroaniline | C6H4BrFN2O2 | - | - | Nitro group at C4 deactivates the ring for electrophilic substitution. |

| 5-Bromo-4-fluoro-2-nitroaniline | C6H4BrFN2O2 | - | - | Nitro group at C2 alters ortho/para-directing effects. |

| 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | - | - | Improved solubility in polar aprotic solvents. |

| 2-bromo-5-nitroaniline | C6H5BrN2O2 | - | - | Higher melting point (137-141°C) than its fluorinated counterpart. |

| 4-nitroaniline | C6H5N2O2 | - | - | Mutagenic in Ames test with metabolic activation. nih.gov |

| 2-nitroaniline | C6H5N2O2 | - | - | Non-mutagenic in Ames test. nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Fluoro 2 Nitroaniline

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior and reactivity of molecules like 4-bromo-5-fluoro-2-nitroaniline. These methods provide insights into the molecule's geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. These calculations involve optimizing the molecular geometry to find the lowest energy state, which corresponds to the most stable arrangement of atoms. Key parameters obtained from these studies would include bond lengths, bond angles, and dihedral angles. The energetics of different conformations (isomers or rotamers) can also be compared to understand their relative stabilities.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| C-F | 1.35 Å | |

| C-N (nitro) | 1.45 Å | |

| N-O (nitro) | 1.22 Å | |

| C-N (amino) | 1.38 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-F | 119.8° | |

| C-C-NO2 | 122.1° | |

| O-N-O | 124.5° | |

| Dihedral Angle | C-C-C-N (amino) | 180.0° |

| Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be derived from specific DFT calculations. |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). In the context of this compound, molecular docking simulations could be used to explore its potential as a ligand for various biological targets. These simulations would involve placing the molecule into the binding site of a target protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results could identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding. This information is valuable in drug discovery for identifying potential therapeutic targets.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are most likely to have a desired biological activity. Starting with the this compound scaffold, virtual libraries of novel derivatives could be designed by systematically modifying its chemical structure. These modifications could include changing the substituents on the aromatic ring or altering the functional groups. The resulting library of virtual compounds could then be screened against a specific biological target using techniques like molecular docking to prioritize which derivatives to synthesize and test experimentally.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, this analysis would provide a detailed picture of how the molecules pack in the solid state and which interactions are most significant in stabilizing the crystal structure. The presence of bromine, fluorine, nitro, and amino groups suggests a rich variety of potential intermolecular interactions.

Theoretical Studies on Spectroscopic Properties and Non-linear Optical Phenomena

Computational methods can be used to predict the spectroscopic properties of molecules, such as their UV-Vis, IR, and NMR spectra. For this compound, time-dependent DFT (TD-DFT) could be used to calculate the electronic transitions that give rise to its UV-Vis spectrum. Similarly, calculations of vibrational frequencies can predict the positions of peaks in its IR spectrum. Furthermore, theoretical studies can investigate the non-linear optical (NLO) properties of the molecule. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring suggests that this compound might exhibit significant NLO properties, which could be of interest for applications in optoelectronics.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 4-Bromo-5-fluoro-2-nitroaniline is expected to provide key insights into the arrangement of its aromatic protons. The molecule has two protons on the aromatic ring, and their chemical shifts and coupling patterns would be influenced by the surrounding substituents: the electron-withdrawing nitro group, the electron-donating amino group, and the two halogen atoms (bromine and fluorine).

The proton ortho to the nitro group is expected to be the most downfield-shifted due to the strong deshielding effect of the nitro group. The other proton, situated between the bromine and fluorine atoms, would have its chemical shift influenced by the electronic effects of these halogens. The amino group protons would likely appear as a broad singlet.

Expected ¹H NMR Data for this compound:

| Predicted Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H-3 | ~8.0 - 8.5 | Doublet (d) | J(H-F) ≈ 6-8 Hz |

| H-6 | ~7.0 - 7.5 | Doublet (d) | J(H-F) ≈ 8-10 Hz |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | - |

Note: This is a predicted data table based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is crucial for mapping the carbon framework of this compound. The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts dictated by the attached substituents. The carbon bearing the nitro group (C-2) and the carbon attached to the fluorine (C-5) are expected to show significant shifts. The C-F coupling would also be observable, providing further structural confirmation.

Expected ¹³C NMR Data for this compound:

| Predicted Carbon | Expected Chemical Shift (ppm) |

| C-1 (C-NH₂) | ~140 - 145 |

| C-2 (C-NO₂) | ~135 - 140 |

| C-3 | ~120 - 125 |

| C-4 (C-Br) | ~110 - 115 |

| C-5 (C-F) | ~150 - 160 (with C-F coupling) |

| C-6 | ~115 - 120 (with C-F coupling) |

Note: This is a predicted data table based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between the two aromatic protons, confirming their ortho relationship through cross-peaks.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the aromatic protons and the carbons they are attached to.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like this compound. In a documented synthesis of the compound, ESI-MS was used for its characterization. The analysis would typically be run in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.

ESI-MS Data for this compound:

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 235 |

This result corresponds to the protonated molecule, confirming the molecular weight of this compound (C₆H₄BrFN₂O₂) to be approximately 234 g/mol . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks at m/z 235 and 237 for the [M+H]⁺ ion, providing a definitive signature for the presence of a bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for assessing the purity of a sample and confirming the identity of the main component. An LC-MS analysis of a sample of this compound would involve passing the sample through an LC column to separate it from any impurities. The eluent would then be introduced into the mass spectrometer. The resulting chromatogram would show a major peak at a specific retention time, and the mass spectrum of this peak would correspond to the molecular weight of the target compound, thereby confirming both its purity and identity.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the intra- and intermolecular interactions within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of different functional groups. For this compound, the FT-IR spectrum is expected to be dominated by the characteristic vibrations of the amino (-NH₂), nitro (-NO₂), and carbon-halogen (C-Br, C-F) bonds, as well as the aromatic ring.

The amino group typically exhibits two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. Based on data from related nitroanilines, these bands are anticipated in the 3300-3500 cm⁻¹ region. sigmaaldrich.comsphinxsai.com The nitro group presents two strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. nih.govresearchgate.net The presence of electron-withdrawing fluorine and bromine atoms, along with the nitro group, can influence the precise position and intensity of these bands through inductive and resonance effects.

The carbon-fluorine (C-F) stretching vibration is typically observed in the 1000-1400 cm⁻¹ range, often as a strong and characteristic band. The carbon-bromine (C-Br) stretching vibration appears at lower frequencies, generally in the 500-700 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ range. nih.govresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 3400 - 3500 | N-H Asymmetric Stretching | Medium |

| 3300 - 3400 | N-H Symmetric Stretching | Medium |

| 3050 - 3150 | Aromatic C-H Stretching | Medium-Weak |

| 1580 - 1620 | N-H Bending (Scissoring) | Medium-Strong |

| 1500 - 1570 | Asymmetric NO₂ Stretching | Strong |

| 1450 - 1600 | Aromatic C=C Stretching | Medium-Variable |

| 1300 - 1370 | Symmetric NO₂ Stretching | Strong |

| 1100 - 1250 | C-F Stretching | Strong |

| 800 - 900 | C-H Out-of-plane Bending | Strong |

| 680 - 750 | NO₂ Bending (Scissoring) | Medium |

| 550 - 650 | C-Br Stretching | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in FT-IR may be strong in Raman, and vice versa.

For this compound, the symmetric vibrations of the nitro group and the stretching of the carbon-halogen bonds are expected to produce strong Raman signals. nih.gov The aromatic ring vibrations are also typically well-defined in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of complex vibrational spectra for molecules like substituted anilines. nih.govresearchgate.net

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 3050 - 3150 | Aromatic C-H Stretching | Medium |

| 1500 - 1570 | Asymmetric NO₂ Stretching | Medium |

| 1450 - 1600 | Aromatic C=C Ring Stretching | Strong |

| 1300 - 1370 | Symmetric NO₂ Stretching | Strong |

| 1100 - 1250 | C-F Stretching | Medium |

| 550 - 650 | C-Br Stretching | Strong |

| Below 400 | Lattice Vibrations / Torsional Modes | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Behavior Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. For this compound, the presence of the nitroaniline chromophore, which consists of an amino group (an electron-donating group) and a nitro group (an electron-withdrawing group) attached to a benzene ring, gives rise to characteristic absorption bands.

The electronic spectrum of nitroanilines is typically characterized by intense absorption bands resulting from π → π* transitions. researchgate.net One of the most significant transitions is an intramolecular charge transfer (ICT) from the electron-rich amino group and the phenyl ring to the electron-deficient nitro group. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring and the solvent polarity.

In this compound, the bromine and fluorine atoms act as auxochromes, which can modify the absorption characteristics of the primary chromophore. Halogens can exert both an inductive (-I) and a resonance (+R) effect. The strong electron-withdrawing nature of the fluorine atom and the nitro group, combined with the bromine atom, is expected to influence the energy of the molecular orbitals involved in the electronic transitions. This may lead to a shift in the λmax compared to unsubstituted nitroaniline. For instance, studies on p-nitroaniline show absorption maxima that can be influenced by solvent polarity, indicating the charge-transfer nature of the transition. sphinxsai.com The UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit a primary absorption band in the range of 350-400 nm.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent

| Expected λmax Range (nm) | Type of Electronic Transition | Chromophore |

| 350 - 400 | π → π* (Intramolecular Charge Transfer) | Nitroaniline System |

| 230 - 270 | π → π* | Benzene Ring |

X-ray Based Characterization Techniques for Solid-State Properties

X-ray based techniques are crucial for determining the elemental composition, oxidation states, and crystalline structure of solid materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide the binding energies of the core-level electrons for each element present: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), bromine (Br 3d), and fluorine (F 1s). The precise binding energies are sensitive to the chemical environment of the atoms, providing valuable information about their oxidation states and bonding.

For example, the N 1s spectrum is expected to show two distinct peaks corresponding to the nitrogen atoms in the amino (-NH₂) and nitro (-NO₂) groups, with the nitro group nitrogen appearing at a higher binding energy due to its higher oxidation state. Similarly, the C 1s spectrum would be a complex envelope of peaks corresponding to the different carbon environments in the molecule (e.g., C-N, C-NO₂, C-Br, C-F, C-C, C-H). researchgate.net

Table 4: Predicted Core-Level Binding Energies from XPS for this compound

| Element | Core Level | Predicted Binding Energy Range (eV) | Inferred Chemical State |

| C | 1s | 284 - 288 | Aromatic C-C, C-H, C-N, C-Br, C-F, C-NO₂ |

| N | 1s | ~399 - 401 | Amino group (-NH₂) |

| N | 1s | ~404 - 406 | Nitro group (-NO₂) |

| O | 1s | ~532 - 534 | Nitro group (-NO₂) |

| Br | 3d | ~70 - 72 | C-Br bond |

| F | 1s | ~686 - 688 | C-F bond |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a crystalline solid is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By analyzing the angles and intensities of the diffracted beams, one can determine the crystal structure, including the lattice parameters and the positions of the atoms within the unit cell.

For a crystalline sample of this compound, powder XRD (PXRD) could be used for phase identification and to assess purity. A single-crystal XRD analysis would provide the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding in the solid state. For example, a study on 4-methyl-2-nitroaniline (B134579) revealed a monoclinic crystal system. researchgate.net A similar detailed analysis for this compound would be invaluable for understanding its solid-state packing and properties.

Table 5: Illustrative Crystal Structure Data Obtainable from Single-Crystal XRD

| Parameter | Information Provided | Example from a Related Compound (4-methyl-2-nitroaniline) researchgate.net |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | C2/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 13.11 Å, b = 7.23 Å, c = 15.11 Å, β = 108.4° |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. | N/A (specific to the compound) |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, halogen bonds, and π-π stacking. | N/A (specific to the compound) |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful analytical technique utilized to obtain information about the local atomic structure of a specific element within a material. mat-cs.com Unlike diffraction techniques that require crystalline structures, EXAFS can probe the local environment of atoms in various states, including amorphous solids, liquids, and molecular gases, making it a versatile tool for structural elucidation. ung.si The technique is element-specific, allowing for the focused investigation of the coordination environment of a selected atom. mat-cs.com